molecular formula C19H27N3O2 B2869858 N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide CAS No. 1252336-99-4

N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide

Cat. No.: B2869858
CAS No.: 1252336-99-4
M. Wt: 329.444
InChI Key: NXNUPSJEWWYOGU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a hydroxypropyl group, and a phenylamino group, all linked to an acetamide backbone. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl group This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, may be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted amides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its unique structure could be exploited to design drugs with specific biological activities, such as anti-inflammatory or analgesic properties.

Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide: A simpler analog lacking the hydroxypropyl and phenylamino groups.

  • N-(1-cyanocyclohexyl)benzohydrazide: Another related compound with a benzohydrazide group instead of the acetamide group.

Uniqueness: N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide stands out due to its combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[N-(2-hydroxypropyl)anilino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-16(23)13-22(17-9-5-3-6-10-17)14-18(24)21(2)19(15-20)11-7-4-8-12-19/h3,5-6,9-10,16,23H,4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNUPSJEWWYOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)N(C)C1(CCCCC1)C#N)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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